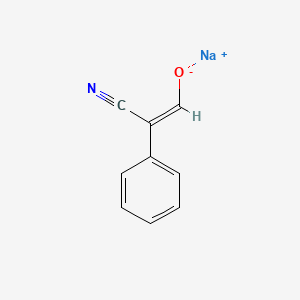
sodium (Z)-2-cyano-2-phenylethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-2-phenylacetonitrile sodium enolate: is a chemical compound with the molecular formula C9H6NNaO and a molecular weight of 167.14 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a formyl group, a phenyl group, and a nitrile group, all bonded to a central carbon atom that is also bonded to a sodium enolate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-2-phenylacetonitrile sodium enolate typically involves the reaction of 2-formyl-2-phenylacetonitrile with a strong base, such as sodium hydride or sodium methoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any side reactions with moisture or oxygen .
Industrial Production Methods
This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents and solvents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-2-phenylacetonitrile sodium enolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The enolate form allows for nucleophilic substitution reactions, where the enolate ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as electrophiles.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-2-phenylacetonitrile sodium enolate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-2-phenylacetonitrile sodium enolate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or other reactants .
Comparison with Similar Compounds
Similar Compounds
2-Formyl-2-phenylacetonitrile: The parent compound without the sodium enolate group.
2-Phenylacetonitrile: Lacks the formyl group.
2-Formylbenzonitrile: Contains a formyl group and a nitrile group but lacks the phenylacetonitrile structure.
Uniqueness
2-Formyl-2-phenylacetonitrile sodium enolate is unique due to its combination of a formyl group, a phenyl group, and a nitrile group, along with the sodium enolate. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and biochemical applications .
Properties
Molecular Formula |
C9H6NNaO |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
sodium;(Z)-2-cyano-2-phenylethenolate |
InChI |
InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+; |
InChI Key |
YNXHBKKAYQSMIY-BXTVWIJMSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




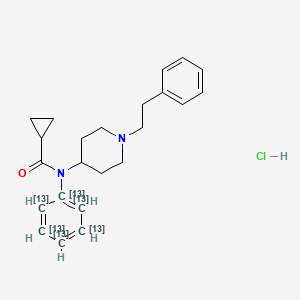
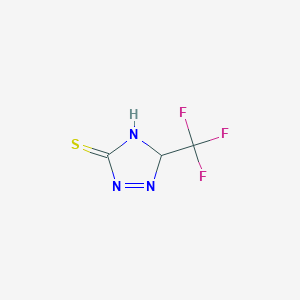
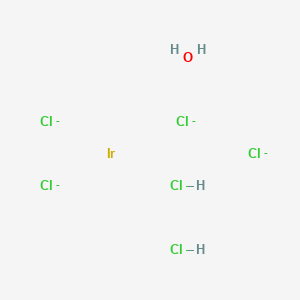
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-propanone,monohydrochloride](/img/structure/B12352412.png)
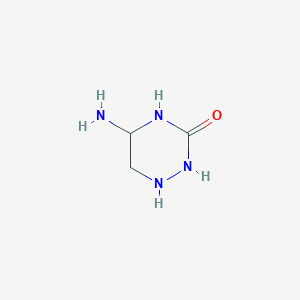
![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)



![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
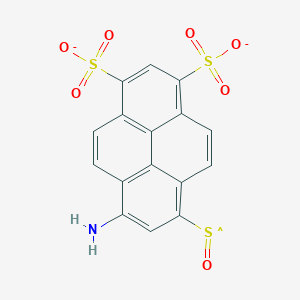
![Diethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]-(triethoxysilylmethyl)silane](/img/structure/B12352456.png)
